molecular formula C19H18N2O6 B3629406 4-Acetylbenzyl 4-(3-nitroanilino)-4-oxobutanoate

4-Acetylbenzyl 4-(3-nitroanilino)-4-oxobutanoate

Cat. No.: B3629406
M. Wt: 370.4 g/mol
InChI Key: FZEAPWHTTOAUIR-UHFFFAOYSA-N
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Description

4-Acetylbenzyl 4-(3-nitroanilino)-4-oxobutanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylbenzyl 4-(3-nitroanilino)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with 4-acetylbenzyl bromide and 3-nitroaniline. The reaction proceeds through nucleophilic substitution, followed by esterification to form the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbenzyl 4-(3-nitroanilino)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: 4-Acetylbenzyl 4-(3-aminoanilino)-4-oxobutanoate

    Reduction: 4-Acetylbenzyl 4-(3-nitroanilino)-4-hydroxybutanoate

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-Acetylbenzyl 4-(3-nitroanilino)-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetylbenzyl 4-(3-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-N-(4-methoxybenzylidene)aniline
  • 2-(4-chloro-3-nitroanilino)-N-(3-cyanophenyl)acetamide

Uniqueness

4-Acetylbenzyl 4-(3-nitroanilino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacological profiles or synthetic utility, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-acetylphenyl)methyl 4-(3-nitroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-13(22)15-7-5-14(6-8-15)12-27-19(24)10-9-18(23)20-16-3-2-4-17(11-16)21(25)26/h2-8,11H,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEAPWHTTOAUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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